molecular formula C11H20N2O4S B4035338 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine

4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine

Cat. No.: B4035338
M. Wt: 276.35 g/mol
InChI Key: QYKRLRXCDRYCDG-UHFFFAOYSA-N
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Description

4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.11437830 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been utilized in designing ionic liquid crystals. These cations, when combined with various anions, demonstrate rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases. Morpholinium compounds with sulfosuccinate anions exhibit hexagonal columnar phases at room temperature, suggesting applications in materials science for creating responsive, structured materials (Lava, Binnemans, & Cardinaels, 2009).

Stereodynamics and Perlin Effect

The stereodynamic behavior of compounds including 4-(trifluoromethylsulfonyl)morpholine has been studied, highlighting the conformational preferences due to intramolecular interactions. These findings have implications for designing molecules with specific conformational behaviors, useful in drug design and molecular engineering (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Crystal Structures and Spectroscopic Properties

The synthesis and crystal structure determination of compounds structurally related to morpholine and piperidine, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, provide insights into the molecular arrangement and potential interactions in solid-state materials. These studies contribute to the understanding of molecular electronics and photonics applications (Aydinli, Sayil, & Ibiş, 2010).

Hypervalent Intermediates in Alkyl Transfer Reactions

Research on the reaction of morpholine and piperidine with sulfonium centers reveals the potential for developing novel synthetic methodologies for constructing complex molecules. These findings can be applied in organic synthesis, particularly in the development of new reactions and catalysts (Young & Ruekberg, 1989).

Hydrogen Bonding in Proton-Transfer Compounds

The study of proton-transfer compounds of 5-sulfosalicylic acid with morpholine and piperidine elucidates the role of hydrogen bonding in molecular assemblies. This research has implications for designing molecular recognition systems and sensors (Smith, Wermuth, & Sagatys, 2011).

Properties

IUPAC Name

(1-methylsulfonylpiperidin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-18(15,16)13-4-2-3-10(9-13)11(14)12-5-7-17-8-6-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRLRXCDRYCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.